molecular formula C9H5F3O2 B1355106 4-(Trifluoroacetyl)benzaldehyde CAS No. 86988-50-3

4-(Trifluoroacetyl)benzaldehyde

Cat. No.: B1355106
CAS No.: 86988-50-3
M. Wt: 202.13 g/mol
InChI Key: QZIUSAUIKVMLEX-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

4-(Trifluoroacetyl)benzaldehyde plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase. These interactions are primarily characterized by the formation of covalent bonds between the aldehyde group of this compound and the active sites of these enzymes. This binding can lead to the inhibition or modulation of enzyme activity, thereby influencing various metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it can affect the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent adducts with nucleophilic residues in proteins, such as cysteine and lysine. This covalent modification can lead to changes in protein structure and function, resulting in enzyme inhibition or activation. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage. These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to aldehyde metabolism. It interacts with enzymes such as aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids. This interaction can influence metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, thereby influencing its biochemical activity. For example, this compound can bind to albumin in the bloodstream, aiding its transport to target tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its function. This compound is primarily localized in the mitochondria and endoplasmic reticulum, where it can interact with various enzymes and proteins. The presence of targeting signals and post-translational modifications can direct this compound to specific compartments, thereby modulating its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoroacetyl)benzaldehyde typically involves the introduction of a trifluoroacetyl group to a benzaldehyde derivative. One common method is the Friedel-Crafts acylation reaction, where benzaldehyde is reacted with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoroacetyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoroacetyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can react with the trifluoroacetyl group under mild conditions.

Major Products Formed

    Oxidation: 4-(Trifluoroacetyl)benzoic acid.

    Reduction: 4-(Trifluoroacetyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Trifluoroacetyl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzaldehyde
  • 4-(Trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)benzyl alcohol

Uniqueness

4-(Trifluoroacetyl)benzaldehyde is unique due to the presence of both a trifluoroacetyl group and an aldehyde group, which confer distinct reactivity and properties. This combination allows for a diverse range of chemical transformations and applications that are not possible with similar compounds lacking one of these functional groups.

Properties

IUPAC Name

4-(2,2,2-trifluoroacetyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O2/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIUSAUIKVMLEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90516862
Record name 4-(Trifluoroacetyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90516862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86988-50-3
Record name 4-(2,2,2-Trifluoroacetyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86988-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoroacetyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90516862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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